LogP Shift from Primary to Secondary N-Butyl Benzylamine: A Lipophilicity-Driven Selection Criterion
The N-butyl substitution on the benzylamine core produces a substantial increase in computed lipophilicity relative to the unsubstituted primary amine comparator 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3). The target compound’s XLogP3-AA value is 4.1 [1], whereas the primary amine comparator is predicted to have XLogP3-AA in the range of 1.8–2.2 (class-level estimate based on analogous benzylamine series). This represents an approximate 100-fold increase in theoretical octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 [1] |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3); estimated XLogP3-AA ≈ 1.8–2.2 (class-level inference for primary benzylamine) [2] |
| Quantified Difference | Δ XLogP3-AA ≈ +1.9 to +2.3 (approximately 80–200× higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem 2021.10.14 release; comparator value is class-level estimate from structurally analogous primary benzylamines. |
Why This Matters
A +2 log unit increase in LogP is a decisive factor for membrane permeability and CNS penetration potential, directly influencing the selection of this compound over the primary amine for programs requiring enhanced passive diffusion or blood-brain barrier access.
- [1] PubChem. Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-. Compound Summary CID 485444. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/485444 View Source
- [2] PubChem. 4-Chloro-3-(trifluoromethyl)benzylamine. Compound Summary CID 425674. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/425674 View Source
